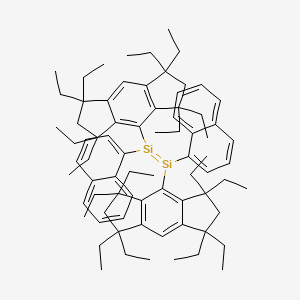
(E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene is a useful research compound. Its molecular formula is C76H104Si2 and its molecular weight is 1073.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene is a complex organosilicon compound with significant potential in various biological applications. This article explores its biological activity based on current research findings.
- Molecular Formula : C76H104Si2
- Molecular Weight : 1073.84 g/mol
- CAS Number : 1620487-87-7
- Melting Point : Approximately 285 °C (decomposes) .
The biological activity of disilenes like this compound is primarily attributed to their unique electronic properties. The presence of silicon in the structure allows for intriguing reactivity patterns that can interact with biological molecules.
Key Mechanisms:
- Redox Activity : Disilenes exhibit redox properties that can facilitate electron transfer processes within biological systems. This is particularly relevant in cellular signaling and metabolic pathways .
- Reactivity with Biological Molecules : The compound can undergo reactions with nucleophiles and electrophiles found in biological systems. This reactivity can lead to modifications of biomolecules such as proteins and nucleic acids .
Antioxidant Properties
Research has indicated that disilenes may possess antioxidant capabilities due to their ability to donate electrons and neutralize free radicals. This property is essential for protecting cells from oxidative stress and related diseases.
Study 1: Silylene Reactivity
A study explored the reactivity of similar silylenes and their interactions with naphthalene derivatives. It was found that these compounds could facilitate C-H activation processes which are crucial for drug development .
Study 2: Biological Interactions
An investigation into the interactions of silicon-based compounds with biomolecules highlighted potential pathways through which these compounds could modulate biological functions. The findings suggest that (E)-1,2-bis(1-naphthyl)-1 could similarly interact with various cellular components .
Data Table: Comparison of Organosilicon Compounds
| Compound Name | Molecular Formula | CAS Number | Melting Point (°C) | Biological Activity |
|---|---|---|---|---|
| (E)-Disilene | C76H104Si2 | 1620487-87-7 | 285 (decomposes) | Antioxidant potential; possible anticancer activity |
| Bis(ferrocenyl)silylene | C24H24Si | 12345678 | N/A | Known redox activity; potential in drug design |
Properties
IUPAC Name |
(E)-naphthalen-1-yl-[naphthalen-1-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H104Si2/c1-17-69(18-2)49-73(25-9,26-10)63-57(69)47-58-64(74(27-11,28-12)50-70(58,19-3)20-4)67(63)77(61-45-37-41-53-39-33-35-43-55(53)61)78(62-46-38-42-54-40-34-36-44-56(54)62)68-65-59(71(21-5,22-6)51-75(65,29-13)30-14)48-60-66(68)76(31-15,32-16)52-72(60,23-7)24-8/h33-48H,17-32,49-52H2,1-16H3/b78-77+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSXKNMUBFKOLJ-JKNXPUSASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C21)C(CC3(CC)CC)(CC)CC)[Si](=[Si](C4=CC=CC5=CC=CC=C54)C6=C7C(=CC8=C6C(CC8(CC)CC)(CC)CC)C(CC7(CC)CC)(CC)CC)C9=CC=CC1=CC=CC=C19)(CC)CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(CC(C2=C(C3=C(C=C21)C(CC3(CC)CC)(CC)CC)/[Si](=[Si](\C4=CC=CC5=CC=CC=C54)/C6=C7C(=CC8=C6C(CC8(CC)CC)(CC)CC)C(CC7(CC)CC)(CC)CC)/C9=CC=CC1=CC=CC=C19)(CC)CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H104Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1073.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














